molecular formula C20H17N3 B11636628 6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline

6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline

Cat. No.: B11636628
M. Wt: 299.4 g/mol
InChI Key: JWTVYGMEEQCIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline is a complex organic compound with a unique structure that includes both indolizine and quinoxaline moieties

Preparation Methods

The synthesis of 6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the indolizine and quinoxaline rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, as an interleukin-5 receptor antagonist, it inhibits the binding of interleukin-5 to its receptor on eosinophils, thereby preventing the activation and recruitment of these cells in allergic inflammation . This action is crucial in reducing symptoms associated with asthma and other allergic conditions.

Comparison with Similar Compounds

6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline can be compared with other compounds that have similar structures or biological activities:

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene

InChI

InChI=1S/C20H17N3/c1-20(2)12-13-7-3-4-8-14(13)18-11-17-19(23(18)20)22-16-10-6-5-9-15(16)21-17/h3-11H,12H2,1-2H3

InChI Key

JWTVYGMEEQCIDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=CC4=NC5=CC=CC=C5N=C4N31)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.